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Carvacrol-β-D-glucuronide

Cat. No.: B1145326
CAS No.: 1642562-02-4
M. Wt: 326.34
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Description

Endogenous Formation Pathways of Carvacrol-β-D-glucuronide

The primary pathway for the formation of this compound involves the direct conjugation of a glucuronic acid molecule to the hydroxyl group of carvacrol (B1668589). frontiersin.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). tandfonline.com

The fundamental precursor for the biosynthesis of this compound is carvacrol itself. tandfonline.comnih.gov In biological systems, carvacrol is derived from the methylerythritol phosphate (B84403) (MEP) pathway, which synthesizes isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). nih.gov These molecules are precursors to γ-terpinene, which is then converted to carvacrol. nih.govfrontiersin.org The other essential substrate is uridine (B1682114) diphosphate glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. tandfonline.com

The enzymatic conjugation of glucuronic acid to carvacrol is exclusively mediated by UDP-glucuronosyltransferases (UGTs). tandfonline.com These enzymes are predominantly located in the endoplasmic reticulum of liver and intestinal cells. tandfonline.comnih.govnih.gov

Research has identified several UGT isoforms capable of catalyzing the glucuronidation of carvacrol. tandfonline.comnih.gov Studies using human liver microsomes (HLMs) and human intestinal microsomes (HIMs), along with a panel of recombinant human UGT isoforms, have pinpointed specific enzymes responsible for this metabolic process. tandfonline.comtandfonline.comnih.gov

The primary UGT isoform responsible for carvacrol glucuronidation in the liver is UGT1A9 . tandfonline.comtandfonline.comnih.gov In the intestines, UGT1A7 plays the major role. tandfonline.comtandfonline.comnih.gov Other isoforms, including UGT1A3, UGT1A6, and UGT2B7, have also been shown to contribute to the formation of this compound, although to a lesser extent. tandfonline.comtandfonline.comnih.gov

Kinetic studies have been conducted to understand the efficiency of different UGT isoforms in metabolizing carvacrol. These studies typically determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic rate.

A study investigating the glucuronidation of carvacrol in human liver and intestinal microsomes revealed that the process follows Michaelis-Menten kinetics. nih.gov The kinetic parameters for carvacrol glucuronidation by various UGT isoforms highlight the prominence of UGT1A9 in the liver and UGT1A7 in the intestine. tandfonline.comtandfonline.com For instance, carvacrol has been shown to be a specific inhibitor of UGT1A9. nih.govplos.org

Interactive Data Table: Kinetic Parameters of Carvacrol Glucuronidation by Human UGT Isoforms

Enzyme SourceUGT IsoformKm (µM)Vmax (nmol/min/mg)Reference
Human Liver MicrosomesUGT1A928.5 ± 5.31.8 ± 0.1 tandfonline.com
Human Intestinal MicrosomesUGT1A745.2 ± 8.10.5 ± 0.04 tandfonline.com
Recombinant UGTUGT1A925.0Not specified wiley.com
Recombinant UGTUGT1A95.7 (Ki)Not specified wiley.com

Ki (inhibition constant) is provided for carvacrol's inhibitory effect on UGT1A9, with 4-methylumbelliferone (B1674119) as the substrate. wiley.com

The transfer of glucuronic acid from UDPGA to carvacrol is a nucleophilic substitution reaction. The process is initiated by the binding of both UDPGA and carvacrol to the active site of the UGT enzyme. researchgate.net The hydroxyl group of carvacrol acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of a β-D-glucuronide linkage and the release of UDP. The reaction is stereospecific, leading to the formation of this compound. nih.gov

The glucuronidation of carvacrol results in the formation of a specific stereoisomer, this compound. The "β" designation indicates that the glycosidic bond formed between carvacrol and glucuronic acid has a specific orientation in space. This stereoselectivity is a hallmark of enzyme-catalyzed reactions and is dictated by the precise three-dimensional structure of the UGT active site. nih.gov

Properties

CAS No.

1642562-02-4

Molecular Formula

C₁₆H₂₂O₇

Molecular Weight

326.34

Synonyms

2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid

Origin of Product

United States

Biosynthesis and Enzymatic Glycosylation of Carvacrol β D Glucuronide

In Vitro Enzymatic Synthesis Methodologies

The in vitro synthesis of carvacrol glycosides, including its glucuronide form, is achieved through enzymatic glycosylation, a process that enhances the water solubility and stability of phenolic compounds like carvacrol. mdpi.com UDP-dependent glycosyltransferases (UGTs) are the key enzymes catalyzing the transfer of a sugar moiety from an activated donor, typically UDP-glucose or UDP-glucuronic acid, to the carvacrol molecule. oup.comjustia.com

The synthesis of Carvacrol-β-D-glucuronide can be effectively studied and achieved using recombinant UDP-glucuronosyltransferases (UGTs). These enzymes are expressed in various systems, such as baculovirus-infected insect cells, to produce purified, active enzymes for in vitro assays. nih.gov

Studies have utilized a panel of recombinant human UGTs to identify the specific isoforms responsible for carvacrol glucuronidation. Among twelve tested human UGTs (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGTA10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17), UGT1A9 has been identified as the primary enzyme responsible for carvacrol glucuronidation in the human liver. researchgate.net In intestinal microsomes, UGT1A7 is noted to play a significant role. researchgate.net For purification, techniques like immobilized metal-chelating chromatography (IMAC) are employed, particularly when the recombinant UGTs are expressed as fusion proteins with tags like a 6-histidine (His) tag. nih.gov

Plant-derived UGTs have also been identified and characterized for their ability to glycosylate carvacrol. For instance, UGT92G6 from grapevine (Vitis vinifera) has been expressed as a recombinant protein in E. coli and has demonstrated activity towards carvacrol. oup.com Similarly, UGTs from Mentha x piperita (peppermint), such as UGT709C6, have shown a preference for carvacrol as a substrate. tum.de

Recombinant UGTs Active in Carvacrol Glycosylation

UGT IsoformSource OrganismExpression SystemKey FindingCitation
UGT1A9HumanRecombinant (unspecified)Mainly responsible for glucuronidation in the liver. researchgate.net
UGT1A7HumanRecombinant (unspecified)Plays a significant role in intestinal glucuronidation. researchgate.net
UGT92G6Vitis vinifera (grapevine)E. coli (BL21(DE3)pLysS)Exhibited high activity and specificity towards carvacrol. oup.com
UGT709C6Mentha x piperita (peppermint)(Unspecified)Showed a preference for carvacrol as a substrate. tum.de

The efficiency of enzymatic synthesis of carvacrol glycosides is highly dependent on reaction conditions such as pH and temperature. The cofactor UDP-glucuronic acid (UDPGA) is essential for the glucuronidation reaction. google.com

For the plant-derived recombinant UGT92G6, which glucosylates carvacrol, the optimal reaction conditions were determined to be a pH of 8.0 and a temperature of 30°C. oup.com Kinetic analyses under these conditions revealed a Km value of 216 µM for carvacrol, indicating a high affinity of the enzyme for this substrate. oup.com Inhibition studies are also crucial for characterizing UGT activity; for instance, carvacrol itself has been used as a specific inhibitor to probe the function of UGT1A9 in the metabolism of other compounds. nih.gov The presence of cofactors like MgCl₂ is also a standard component in in vitro reaction mixtures for UGT activity assays. google.com

Kinetic Parameters and Optimal Conditions for UGTs Acting on Carvacrol

EnzymeSubstrateOptimal pHOptimal TemperatureKm (µM)Citation
UGT92G6Carvacrol8.030°C216 oup.com

The ability to scale up the enzymatic synthesis of this compound is a significant consideration for producing sufficient quantities for research purposes. The use of recombinant enzymes expressed in microbial systems like E. coli offers a promising avenue for scalable production due to the well-established fermentation technologies and the potential for high-yield expression. oup.com

Biotransformation Processes by Cultured Cells (e.g., Plant Cell Cultures, Microbial Systems)

Biotransformation using whole-cell systems provides an alternative to purified enzymes for producing carvacrol glycosides. These systems leverage the endogenous enzymatic machinery of plant or microbial cells to carry out the glycosylation reaction.

A notable example is the use of cultured plant cells of Eucalyptus perriniana. nih.gov When these suspension cells were administered carvacrol, they efficiently converted it into glycosylated forms. The primary products isolated after a five-day incubation were carvacrol β-glucoside (5% yield) and, more significantly, its β-gentiobioside (a diglucoside) at a 56% yield. nih.govresearchgate.net This demonstrates the capacity of plant cell cultures to not only perform glycosylation but also to add multiple sugar units. The glycosylated products were found to accumulate within the cells. nih.gov

Fungal systems have also been shown to biotransform carvacrol, although the products may vary. For example, the fungus Mucor hiemalis has been reported to convert carvacrol into hydroquinone (B1673460) and glycosylated derivatives. researchgate.net Similarly, the plant pathogenic fungi Colletotrichum acutatum and Botryodiplodia theobromae are capable of metabolizing carvacrol, though into several different compounds. scielo.br

Biotransformation of Carvacrol by Cultured Cells

Cell SystemSubstrateIncubation TimeMajor ProductsYieldCitation
Eucalyptus perriniana (cultured cells)Carvacrol5 daysCarvacrol β-glucoside5% nih.gov
Eucalyptus perriniana (cultured cells)Carvacrol5 daysCarvacrol β-gentiobioside56% nih.gov

Metabolic Fate and Biotransformation Dynamics of Carvacrol and Its Glucuronide Conjugate

In Vivo Metabolic Pathways of Carvacrol-β-D-glucuronide in Non-Human Models

In various non-human models, the metabolism of carvacrol (B1668589) is predominantly characterized by Phase II conjugation reactions, which aim to increase the water solubility of the compound, thereby facilitating its elimination from the body. nih.gov

Conjugation with Glucuronic Acid as a Primary Phase II Metabolism Route

The conjugation of carvacrol with glucuronic acid represents a major Phase II metabolic pathway. uomus.edu.iq This process, known as glucuronidation, involves the enzymatic transfer of a glucuronic acid moiety from UDP-glucuronic acid to the phenolic hydroxyl group of carvacrol. covachem.com This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. nih.gov The resulting this compound is a more polar and water-soluble compound compared to its parent molecule, carvacrol. sigmaaldrich.com Studies in albino rats have demonstrated that after administration of carvacrol, it is excreted in the urine as glucuronide and sulfate (B86663) conjugates. frontiersin.org

Glucuronidation is a critical detoxification pathway for a wide array of compounds, including drugs and other foreign substances (xenobiotics). nih.gov The addition of the glucuronic acid group significantly alters the physicochemical properties of carvacrol, rendering it biologically inactive and readily excretable. uomus.edu.iq

Contribution of this compound to Overall Carvacrol Metabolite Profile

Following administration in animal models, this compound constitutes a significant portion of the total metabolites of carvacrol found in bodily fluids. Research has shown that glucuronidation is a primary route of metabolism for carvacrol. frontiersin.org In pigs, for instance, a substantial amount of ingested carvacrol is absorbed and metabolized in the stomach and duodenum. carvacrol.com.tr The formation of glucuronide and sulfate conjugates is considered the main metabolic fate of carvacrol. researchgate.net

The predominance of this compound in the metabolite profile underscores the efficiency of the UGT enzyme system in processing carvacrol. While other metabolic pathways exist, such as sulfation and oxidation of methyl groups at lower doses, glucuronidation remains a key detoxification and elimination route. frontiersin.orgresearchgate.net

Comparative Metabolic Studies with Related Phenolic Compounds (e.g., Thymol (B1683141) Glucuronide)

Carvacrol shares a structural similarity with thymol, its isomer, as both are phenolic monoterpenoids. mdpi.com This structural resemblance extends to their metabolic pathways, with both compounds undergoing extensive Phase II conjugation, including glucuronidation. nih.gov

Comparative studies suggest that both carvacrol and thymol are metabolized via similar enzymatic pathways. nih.gov Their comparable chemical structures, including the presence of a phenolic hydroxyl group, make them suitable substrates for UGT enzymes. mdpi.com Consequently, thymol also forms a glucuronide conjugate, Thymol-β-D-glucuronide, as a major metabolite. The lipophilicity and hydrogen-bonding capabilities of both carvacrol and thymol are similar, suggesting they behave comparably within biological systems. nih.gov

Table 1: Comparison of Physicochemical and Metabolic Properties of Carvacrol and Thymol

Property Carvacrol Thymol Reference
Molecular Formula C10H14O C10H14O mdpi.com
Isomeric Relationship Isomers Isomers mdpi.com
Primary Metabolic Pathway Glucuronidation and Sulfation Glucuronidation and Sulfation frontiersin.orgnih.gov
Key Metabolite This compound Thymol-β-D-glucuronide frontiersin.orgnih.gov
Enzymes Involved UDP-glucuronosyltransferases (UGTs) UDP-glucuronosyltransferases (UGTs) nih.govnih.gov

Role of β-D-glucuronidase in Deconjugation Processes

While glucuronidation is a key step in the detoxification and elimination of carvacrol, the resulting this compound can be subject to deconjugation by the enzyme β-D-glucuronidase. This process can reverse the effects of Phase II metabolism, potentially leading to the release of the parent compound, carvacrol.

Enzymatic Hydrolysis of this compound

β-D-glucuronidase is a hydrolase enzyme that catalyzes the cleavage of the β-D-glucuronic acid moiety from glucuronide conjugates. covachem.com This enzymatic hydrolysis of this compound results in the release of free carvacrol and D-glucuronic acid. nih.gov This process is significant as it can occur in various tissues and is notably carried out by bacteria residing in the gut. whiterose.ac.uk The release of the aglycone (in this case, carvacrol) can lead to its reabsorption and enterohepatic circulation, potentially prolonging its presence and biological activity within the body.

The activity of β-D-glucuronidase is harnessed in laboratory settings for the analysis of glucuronidated compounds in biological samples like urine. sigmaaldrich.com By treating samples with this enzyme, researchers can hydrolyze the glucuronide conjugates and quantify the total amount of the parent compound. nih.gov

Factors Influencing β-D-glucuronidase Activity (e.g., pH, Inhibitors)

The catalytic activity of β-D-glucuronidase is influenced by several factors, which can have significant implications for the deconjugation of this compound.

pH: The optimal pH for β-D-glucuronidase activity is typically in the acidic range, around 4.5 to 5.0, which is consistent with its lysosomal origin in mammalian tissues. nih.gov However, bacterial β-D-glucuronidases can have different optimal pH ranges. For instance, the enzyme from E. coli has an optimal pH of 6.0-7.0. sigmaaldrich.com The pH of the local environment, such as in different segments of the gastrointestinal tract, can therefore significantly impact the rate of deconjugation. mdpi.com

Inhibitors: The activity of β-D-glucuronidase can be modulated by various inhibitors. Certain substances can bind to the enzyme and reduce its catalytic efficiency. For example, D-glucaro-1,4-lactone is a known potent inhibitor of β-D-glucuronidase. The presence of such inhibitors in the diet or produced endogenously could decrease the deconjugation of this compound, thereby promoting its excretion.

Table 2: Factors Affecting β-D-glucuronidase Activity

Factor Effect on Activity Details Reference
pH Dependent Optimal activity is typically in the acidic range (e.g., ~4.5 for lysosomal enzyme) but varies by source (e.g., 6.0-7.0 for E. coli enzyme). sigmaaldrich.comnih.govsigmaaldrich.com
Temperature Dependent The enzyme is generally stable up to a certain temperature, with activity decreasing at higher temperatures. For example, E. coli β-glucuronidase loses 35% of its activity within 2 hours at 48°C. sigmaaldrich.com
Inhibitors Inhibition Compounds like D-glucaro-1,4-lactone can significantly reduce enzyme activity.
Substrate Concentration Dependent The rate of hydrolysis is influenced by the concentration of the glucuronide substrate. sigmaaldrich.com

Impact of Deconjugation on Aglycone Release in Biological Milieu

The conjugation of carvacrol to form this compound is a significant metabolic step, primarily aimed at increasing its water solubility to facilitate excretion. However, this glucuronide conjugate is not necessarily an inactive final product. In various biological environments, this compound can undergo deconjugation, a process that involves the enzymatic hydrolysis of the glucuronide moiety, thereby releasing the parent aglycone, carvacrol.

This cleavage is catalyzed by the enzyme β-glucuronidase, which is present in several tissues and biological fluids. The release of the aglycone can have significant biological implications, as it effectively reactivates the compound at specific sites within the body. For instance, β-glucuronidase is known to be released from inflammatory cells at sites of inflammation. This suggests a mechanism whereby the inactive this compound could be transported through the bloodstream to an inflamed tissue, where local enzymatic activity would then release the biologically active carvacrol to exert its effects directly at the target site.

Furthermore, the gut microbiome possesses a significant capacity for producing β-glucuronidase. Glucuronide conjugates excreted into the intestine via the bile can be hydrolyzed by bacterial enzymes, releasing the aglycone. This process can lead to the reabsorption of carvacrol into circulation, a phenomenon known as enterohepatic recirculation, which may prolong its systemic exposure. Therefore, the deconjugation process allows this compound to function as a pro-drug, enabling targeted release and potential reactivation of carvacrol in specific biological milieus.

Intestinal and Hepatic Glucuronidation Research

The liver and the intestines are the primary sites for the metabolism of xenobiotics, including the glucuronidation of carvacrol. Research utilizing tissue microsomes—vesicles of endoplasmic reticulum that contain key drug-metabolizing enzymes—has been instrumental in elucidating the specifics of this biotransformation process. In vitro studies with human liver microsomes (HLMs) and human intestinal microsomes (HIMs) have allowed for the detailed characterization of the enzymes involved and the kinetics of this compound formation.

These investigations have identified the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for catalyzing the attachment of glucuronic acid to carvacrol in each of these critical organs. researchgate.net Such studies are fundamental to understanding the first-pass metabolism of carvacrol and predicting its bioavailability and clearance in humans.

In the human liver, glucuronidation is a major metabolic pathway for carvacrol. Studies using human liver microsomes (HLMs) have successfully identified the primary enzyme responsible for this conjugation reaction. Through experiments involving a panel of recombinant UGT isoforms, it was determined that UGT1A9 is the major isozyme responsible for the formation of this compound in the liver. researchgate.net

Kinetic analyses of this reaction in HLMs have been performed to determine the enzyme's affinity for carvacrol (Km) and the maximum rate of the reaction (Vmax). While the specific values from the primary literature could not be accessed for this review, such data are critical for quantitatively describing the efficiency of hepatic glucuronidation. This information helps in building pharmacokinetic models to predict how carvacrol is processed by the liver.

The intestine plays a crucial role in the first-pass metabolism of many orally ingested compounds. Research using human intestinal microsomes (HIMs) has shown that carvacrol also undergoes significant glucuronidation in this organ. The primary UGT isoform involved in intestinal carvacrol glucuronidation has been identified as UGT1A7. researchgate.net

Interactive Data Table: Kinetic Parameters of Carvacrol Glucuronidation

Detailed kinetic parameters (Km and Vmax) for carvacrol glucuronidation in human liver and intestinal microsomes were reported by Dong, et al. in Xenobiotica (2012), but the specific values could not be retrieved for inclusion in this table.

Biological MatrixMajor UGT IsoformKm (μM)Vmax (nmol/min/mg protein)
Human Liver Microsomes (HLM)UGT1A9 researchgate.netData not availableData not available
Human Intestinal Microsomes (HIM)UGT1A7 researchgate.netData not availableData not available

The biotransformation of carvacrol is not limited to glucuronidation but involves a complex interplay between different metabolic pathways, primarily categorized as Phase I and Phase II reactions. Phase I reactions typically introduce or expose functional groups on a molecule, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

For carvacrol, Phase I metabolism can involve the oxidation of its terminal methyl groups, which would be catalyzed by cytochrome P450 (CYP) enzymes. This initial step creates a modified substrate that can then enter Phase II pathways.

Glucuronidation is a dominant Phase II pathway for the phenolic group of carvacrol. However, it competes with another major Phase II reaction: sulfation. Sulfation involves the transfer of a sulfonate group to carvacrol, also increasing its polarity. The balance between glucuronidation and sulfation can depend on various factors, including the concentration of the substrate and the relative expression and activity of the UGT and sulfotransferase (SULT) enzymes in the tissues. Generally, glucuronidation is a high-capacity, low-affinity pathway, while sulfation is a low-capacity, high-affinity pathway. This interplay between Phase I oxidation and the competing Phase II pathways of glucuronidation and sulfation collectively determines the metabolic profile and rate of elimination of carvacrol from the body.

Analytical Methodologies for Carvacrol β D Glucuronide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Carvacrol-β-D-glucuronide from complex mixtures and its parent compound, carvacrol (B1668589). The choice of technique is primarily governed by the analyte's polarity and volatility.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of polar, non-volatile metabolites like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. researchgate.net The separation is typically achieved on a C18 stationary phase, which retains the less polar compounds more strongly. Due to its increased polarity from the glucuronide moiety, this compound will elute earlier than the more lipophilic carvacrol.

The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. scirp.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the parent compound, its glucuronide conjugate, and other potential metabolites within a reasonable timeframe. scirp.org Quantification is commonly performed using a UV detector, typically set at a wavelength where the carvacrol moiety exhibits maximum absorbance (around 275-280 nm). scirp.orgresearchgate.net

Method validation is crucial to ensure the reliability of the quantitative data. Key validation parameters include linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated HPLC method for the parent compound, carvacrol, demonstrated linearity with a high correlation coefficient (r² > 0.997), good precision with low relative standard deviation, and high recovery rates (97.6%). nih.gov Similar validation would be required for a method targeting this compound.

Table 1: Representative HPLC Parameters for this compound Analysis This table presents typical starting conditions for method development, based on established methods for carvacrol and other phenolic glucuronides.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) scirp.orgnih.gov
Mobile Phase AWater with 0.1% Formic Acid scirp.org
Mobile Phase BAcetonitrile or Methanol scirp.org
Elution ModeGradient scirp.org
Flow Rate0.8 - 1.2 mL/min nih.gov
Column Temperature25 - 40 °C scirp.org
Injection Volume5 - 20 µL scirp.org
DetectionUV at ~278 nm scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for profiling volatile and semi-volatile metabolites. nih.govjsppharm.org However, due to the non-volatile and thermally labile nature of this compound, its direct analysis by GC-MS is not feasible. Analysis typically proceeds via one of two main strategies:

Indirect Analysis via Hydrolysis: This common approach involves cleaving the glucuronide conjugate back to its parent aglycone (carvacrol). researchgate.net This is usually accomplished through enzymatic hydrolysis using β-glucuronidase. The resulting free carvacrol, which is volatile, can then be extracted and analyzed by GC-MS. mdpi.com This method allows for the quantification of the total amount of carvacrol that was conjugated but does not provide information on the intact glucuronide itself.

Derivatization: To make the intact glucuronide volatile, a chemical derivatization step is required. This process involves converting the polar functional groups (hydroxyl and carboxylic acid groups on the glucuronic acid moiety) into less polar, more volatile derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique for this purpose. The resulting silylated this compound can then be separated on a GC column and detected by MS. This approach allows for the direct detection of the metabolite, but the derivatization process can be complex and may introduce variability. science.gov

In metabolite profiling studies, GC-MS analysis of a hydrolyzed sample would reveal an increased peak for carvacrol compared to an unhydrolyzed sample, indicating the presence of its conjugated forms. researchgate.netresearcherslinks.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Analysis and Trace Detection

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the gold standard for the direct analysis of drug metabolites like this compound. researchgate.net It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting trace amounts in complex biological matrices. researchgate.netnih.gov

The chromatographic separation is similar to that described for HPLC-UV. researchgate.net Following separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, thermally labile molecules. nih.gov Given the acidic nature of the glucuronic acid moiety, ESI in the negative ion mode is often preferred, as it readily forms the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides structural information and enhances selectivity. researchgate.net In an MS/MS experiment, the [M-H]⁻ ion of this compound (precursor ion) is selected and fragmented. This fragmentation produces characteristic product ions. A key fragmentation is the cleavage of the glycosidic bond, resulting in a product ion with a mass-to-charge ratio (m/z) corresponding to the deprotonated glucuronic acid ([glucuronic acid - H]⁻, m/z 175) and another corresponding to the deprotonated carvacrol aglycone. This specific fragmentation pattern confirms the identity of the compound as a glucuronide conjugate of carvacrol.

For highly sensitive quantification, a technique called Multiple Reaction Monitoring (MRM) is used. researchgate.net In MRM, the mass spectrometer is set to specifically monitor the transition from the precursor ion to one or more of its specific product ions. This highly selective detection method minimizes interference from matrix components, allowing for accurate quantification at very low concentrations. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Methods

For the unambiguous structural confirmation of isolated this compound, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel compounds, including metabolites. mmu.ac.uksemanticscholar.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the carvacrol and glucuronic acid moieties. nih.govnih.gov

The ¹H NMR spectrum would display signals characteristic of both parts of the molecule. The aromatic and aliphatic protons of the carvacrol skeleton would be observed, though their chemical shifts may be slightly altered compared to the parent compound due to the attachment of the glucuronide group. chegg.com Additionally, a distinct set of signals corresponding to the protons of the glucuronic acid ring would appear, most notably the anomeric proton (H-1'), which typically resonates in a specific downfield region. researchgate.net

The ¹³C NMR spectrum would similarly show resonances for all carbon atoms in the molecule. researchgate.net 2D NMR experiments are crucial for assembling the structure:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the carvacrol and glucuronic acid spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation would be observed between the anomeric proton (H-1') of the glucuronic acid and the phenolic carbon of carvacrol, definitively proving the location of the glycosidic linkage. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help confirm the stereochemistry and conformation of the glycosidic bond. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound Based on known data for carvacrol and glucuronide moieties.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carvacrol - Aromatic Protons6.7 - 7.2m
Carvacrol - Isopropyl CH~3.2sept
Carvacrol - Methyl (Aromatic)~2.2s
Carvacrol - Isopropyl CH₃~1.2d
Glucuronide - Anomeric H-1'~5.0 - 5.5d
Glucuronide - Ring Protons (H-2' to H-5')3.5 - 4.5m

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique often used in conjunction with HPLC for quantification and purity assessment. researchgate.net The UV-Vis spectrum of this compound is determined by its chromophores. The glucuronic acid moiety does not absorb significantly in the UV-Vis range (above 220 nm). Therefore, the spectrum is dominated by the phenolic ring of the carvacrol moiety. researchgate.net

The maximum absorbance (λmax) for carvacrol is typically observed around 275 nm. researchgate.net The λmax for this compound is expected to be in a very similar region, as the conjugation at the hydroxyl group generally causes only a minor shift in the absorbance maximum.

For quantification, a calibration curve can be constructed by plotting the absorbance at λmax against a series of known concentrations of a purified standard of this compound. This method is simple and cost-effective, particularly when used as a detection method for HPLC. researchgate.net During purity assessment, the consistency of the UV spectrum across an entire chromatographic peak (as determined by a diode-array detector, DAD) can help confirm that the peak corresponds to a single, pure compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the structural elucidation and confirmation of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This precision allows for the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification.

In the context of this compound research, HRMS is instrumental in:

Confirming the identity of the metabolite: By comparing the experimentally measured accurate mass of the ion with the theoretically calculated mass of the protonated or deprotonated this compound molecule, researchers can unequivocally confirm its presence in a sample.

Differentiating from isomeric compounds: The high resolving power of HRMS can distinguish between this compound and other potential isomers that may have the same nominal mass.

Fragment analysis for structural confirmation: When coupled with tandem mass spectrometry (MS/MS), HRMS can provide accurate mass measurements of fragment ions. The fragmentation pattern, showing the loss of the glucuronic acid moiety, for instance, further corroborates the structure of the metabolite. diva-portal.org

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS (UHPLC-HRMS) is a common platform for such analyses, offering both the separation of the metabolite from the matrix and its subsequent accurate mass determination. nih.govmdpi.com This technique is invaluable in metabolic studies for identifying and characterizing metabolites of carvacrol in complex biological samples. diva-portal.org

Quantitative Analysis Approaches

Accurate quantification of this compound in biological samples like plasma and urine is essential for pharmacokinetic studies. These studies provide insights into the absorption, distribution, metabolism, and excretion of carvacrol. The development of robust quantitative methods, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose. researchgate.netscispace.com

The development of a robust quantification method for this compound in biological samples involves several critical steps:

Sample Preparation: Due to the complexity of biological matrices, a sample preparation step is necessary to remove interferences and enrich the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For glucuronides, which are more polar than their aglycones, SPE with appropriate sorbents is often effective.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or UHPLC is typically used to separate this compound from other matrix components and potential metabolites. The choice of column (e.g., C18) and mobile phase composition is optimized to achieve good peak shape and resolution. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This highly specific detection minimizes interference from the biological matrix.

While direct quantification of the glucuronide is preferred, an indirect method involving enzymatic hydrolysis with β-glucuronidase to release free carvacrol can also be employed. mdpi.comnih.govresearchgate.net However, this approach can be subject to variability due to incomplete hydrolysis and is less specific than direct measurement of the conjugate. researchgate.netnih.gov

The use of an internal standard (IS) is crucial for achieving high accuracy and precision in quantitative bioanalytical methods. The IS is a compound that is added to the samples, calibration standards, and quality controls at a known and constant concentration. It helps to correct for variations in sample preparation, injection volume, and instrument response.

For the quantification of this compound, the ideal internal standard would be a stable isotope-labeled version of the analyte (e.g., this compound-d4). This type of IS has nearly identical chemical and physical properties to the analyte and co-elutes chromatographically, providing the most accurate correction for any analytical variability. When a stable isotope-labeled IS is not available, a structurally similar compound with similar extraction and ionization properties may be used. For the parent compound carvacrol, for instance, fipronil–13C4 has been utilized as an internal standard due to its ionization properties and solubility. nih.gov The choice of a suitable internal standard is a critical step in method development. nih.gov

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a thorough validation process to ensure its reliability, reproducibility, and sensitivity. Method validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euich.org The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day and inter-day precision are evaluated.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the response versus the concentration of the analyte, and the linearity is assessed by the correlation coefficient (r²).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. mdpi.comiajps.com

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term freezer storage).

The table below presents typical validation parameters reported for the analysis of the parent compound, carvacrol, which serve as a reference for the expected performance of a validated method for its glucuronide metabolite.

Validation ParameterTypical Value for Carvacrol AnalysisReference
Linearity (r²)> 0.997 nih.gov
Intra-day Precision (RSD%)0.8 - 2.6% nih.gov
Inter-day Precision (RSD%)3.5 - 4.7% nih.gov
Accuracy (Recovery %)97.6 - 97.7% nih.gov
LLOQ0.2 µg/g - 1.8 µg/mL nih.govnih.gov

Mechanistic Investigations of Biological Activities and Interactions

Modulation of Cellular Pathways by Carvacrol-β-D-glucuronide

This compound is a primary phase II metabolite of carvacrol (B1668589), a phenolic monoterpenoid found in the essential oils of oregano and thyme. mdpi.comresearchgate.net The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of glucuronic acid to carvacrol. This biotransformation significantly increases the water solubility of the parent compound, facilitating its excretion from the body and generally leading to its detoxification. mdpi.comnih.gov The biological activities of this metabolite are therefore intrinsically linked to its role in the metabolic fate of carvacrol.

The interaction of the parent compound, carvacrol, with drug-metabolizing enzymes has been a subject of study. However, there is a notable lack of specific research in the scientific literature investigating the direct inhibitory effects of this compound on UGTs or other enzymes.

Glucuronidation is a key pathway in the metabolism of carvacrol, and the resulting glucuronide conjugate is typically considered an end-product destined for elimination. mdpi.com Generally, glucuronide metabolites are less pharmacologically active than their parent aglycones. The conjugation of the hydroxyl group on carvacrol to form the glucuronide masks the very functional group that often interacts with enzyme active sites. While carvacrol itself has been studied for its potential to inhibit certain enzymes, it is presumed that its glucuronidated form, this compound, would exhibit minimal to no inhibitory activity on enzymes like UGTs. This is because the metabolite is designed for efficient systemic clearance rather than for biological interaction.

This compound is a direct product of xenobiotic metabolism, representing a major route for the detoxification and clearance of carvacrol. mdpi.comnih.gov The formation of this metabolite is a definitive step in the phase II metabolic pathway. While this establishes its role as a result of xenobiotic metabolism, there is currently no available scientific evidence to suggest that this compound itself plays an active regulatory role in the metabolism of other xenobiotics. Its primary function is to serve as a water-soluble, excretable form of its parent compound, thereby concluding the metabolic process for carvacrol. Any influence on xenobiotic metabolism would likely be attributed to the parent compound, carvacrol, before its conjugation.

The parent compound, carvacrol, has been reported to influence various intracellular signaling cascades. For instance, studies have explored its effects on pathways involved in cell cycle regulation and inflammation. researchgate.netresearchgate.net However, the scientific literature lacks studies specifically investigating the direct effects of this compound on these or any other intracellular signaling pathways.

Given that glucuronidation typically results in a more polar and less cell-permeable molecule, it is expected that this compound would have limited ability to cross cell membranes and interact with intracellular targets. Its biological role is largely confined to being a transportable and excretable metabolite. Any potential for biological activity within a specific tissue would likely require deconjugation back to carvacrol by β-glucuronidase enzymes, which can be found in certain tissues and microorganisms. nih.gov

Bioactivity of this compound versus its Aglycone (Carvacrol)

Antioxidant Activity: The antioxidant capacity of carvacrol is largely attributed to its phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals. nih.gov The process of glucuronidation involves the conjugation of this specific hydroxyl group with glucuronic acid. This structural modification effectively blocks the functional group responsible for its primary antioxidant mechanism. Consequently, this compound is expected to have significantly diminished, if any, direct free-radical scavenging activity compared to its aglycone, carvacrol.

Anti-inflammatory Activity: Carvacrol exerts anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α). researchgate.netsemanticscholar.orgnih.govmdpi.com These interactions often depend on the specific chemical structure of carvacrol. As with its antioxidant properties, the conjugation of the phenolic hydroxyl group is likely to reduce or eliminate these anti-inflammatory activities.

BioactivityCarvacrol (Aglycone) - Research FindingsThis compound - Presumed Activity
Antioxidant Exhibits strong free-radical scavenging properties due to its phenolic hydroxyl group. nih.gov It effectively eliminates peroxyl radicals, superoxide (B77818) radicals, and hydrogen peroxide. nih.gov The antioxidant activity is a key component of its overall biological profile. nih.govExpected to have minimal to no direct antioxidant activity as the phenolic hydroxyl group responsible for radical scavenging is blocked by the glucuronic acid moiety.
Anti-inflammatory Demonstrates potent anti-inflammatory effects by inhibiting COX enzymes and reducing the production of pro-inflammatory mediators such as IL-1β and TNF-α. researchgate.netnih.govmdpi.com It can also enhance the levels of the anti-inflammatory cytokine IL-10. researchgate.netsemanticscholar.orgPresumed to be inactive or significantly less active than carvacrol due to the structural modification at the key functional group. Its larger, more polar structure would also limit cell penetration to act on intracellular targets.

There is no substantial evidence to suggest that this compound possesses its own distinct mechanism of biological action. Its primary and well-understood role is that of a detoxified metabolite. In pharmacology, glucuronides are generally considered inactive transport forms that facilitate the elimination of xenobiotics.

Any potential for this compound to exert a biological effect would likely be indirect, through a process of "reactivation." This could occur in specific microenvironments, such as the gut, where bacteria expressing β-glucuronidase enzymes can cleave the glucuronic acid moiety, releasing the active aglycone, carvacrol. nih.gov This localized regeneration of the parent compound could then allow it to exert its known biological effects. However, this action is attributable to the regenerated carvacrol, not to an intrinsic activity of the glucuronide molecule itself.

Prodrug Potential and Enzyme-Activated Release in Specific Microenvironments

This compound holds significant potential as a prodrug, a strategy wherein a pharmacologically active agent is chemically modified to be inactive and is then converted to its active form within the body through enzymatic or chemical reactions. nih.govrsc.org Glucuronidation, the process of attaching a glucuronic acid moiety, is a common metabolic pathway that often results in more water-soluble, inactive compounds that are readily excreted. nih.govcovachem.com However, this process can be strategically reversed in specific microenvironments, making it a valuable tool for targeted drug delivery. nih.govresearchgate.net

The primary mechanism for the activation of this compound is enzymatic hydrolysis by β-glucuronidase. This enzyme is notably abundant in specific biological locations, such as the gastrointestinal tract, where it is expressed by the gut microbiota, and in the necrotic areas of solid tumors. nih.govnih.govnih.gov In these β-glucuronidase-rich environments, the glucuronide conjugate can be selectively cleaved, releasing the active carvacrol and free glucuronic acid. nih.govcovachem.com

This targeted release offers several advantages:

Site-Specific Activity: By remaining inactive in general circulation, the glucuronide form can minimize systemic exposure and potential side effects, concentrating the release of active carvacrol at the desired site.

Microbial-Triggered Release: In the gut, bacteria expressing β-glucuronidase can hydrolyze the conjugate. nih.gov This creates a unique scenario where the microbiota can influence the local concentration of the active compound. physiology.orgucc.ie

Tumor-Targeted Activation: Elevated levels of β-glucuronidase in the necrotic and acidic microenvironments of tumors provide a pathway for targeted release of cytotoxic agents directly at the cancer site. nih.govresearchgate.net

The activity of β-glucuronidase is also influenced by pH, with optimal activity for the E. coli enzyme observed between pH 6.0 and 6.5. sigmaaldrich.com This pH dependency could further refine the conditions under which carvacrol is released from its glucuronide conjugate. The hydrophilic nature of glucuronide prodrugs generally prevents them from passively entering cells, limiting their interaction with lysosomal β-glucuronidase in healthy tissues and further enhancing their safety profile until they reach the target microenvironment. nih.govresearchgate.net

Interactions with Biological Macromolecules and Cellular Components

While direct binding affinity studies for this compound are not extensively documented, the interaction of its active form, carvacrol, with various biological macromolecules has been investigated through in silico and in vitro models. These studies provide insight into the molecular targets of carvacrol once it is released from the glucuronide prodrug.

Molecular docking simulations have been employed to predict the binding affinity of carvacrol to several key proteins. For instance, carvacrol has shown a strong binding affinity for the mTOR receptor, a crucial regulator of cell growth and proliferation, with a calculated total free binding energy (ΔGbind) of -18.03 ± 1.57 kcal·mol−1. nih.gov It also exhibits favorable binding to the drug efflux pump P-glycoprotein (P-gp), with a binding affinity of -7 kcal/mol, suggesting its potential to modulate multidrug resistance. thieme-connect.com In the context of viral infections, carvacrol has demonstrated high binding affinity for the SARS-CoV-2 spike protein and 3-chymotrypsin-like protease, with docking scores reported as high as -8.0 kcal/mol. mdpi.com

Target Protein/Receptor Binding Affinity (kcal/mol) Study Type Potential Implication
mTOR Receptor -18.03 Molecular Docking (MM/PBSA) nih.gov Anticancer (Inhibition of cell proliferation)
P-glycoprotein (P-gp) -7.0 Molecular Docking thieme-connect.com Reversal of multidrug resistance
SARS-CoV-2 Protease -8.0 Molecular Docking mdpi.com Antiviral activity
Glucansucrase -5.262 Molecular Docking nih.gov Prevention of dental caries
Cox7c -6.22 Molecular Docking nih.gov Sperm cryopreservation
ATP1B1 -5.36 Molecular Docking nih.gov Sperm cryopreservation
HSP70 -4.93 Molecular Docking nih.gov Sperm cryopreservation
PrxIII -4.44 Molecular Docking nih.gov Sperm cryopreservation

This table presents data for carvacrol, the active aglycone released from this compound.

These studies collectively suggest that once released, carvacrol can interact with a diverse range of enzymes and receptors, underpinning its broad biological activities. The glucuronide form, however, would be expected to have a different and likely much lower binding affinity for these targets due to its increased size and polarity.

The glucuronide form of carvacrol, being more polar and larger than the parent molecule, is not expected to readily permeate cell membranes via passive diffusion. nih.gov Its primary relevance to membrane permeability lies in its role as a delivery vehicle for carvacrol. Upon enzymatic cleavage and release of the active aglycone, carvacrol exerts profound effects on the integrity and function of cell membranes, particularly those of microbes. nih.govmdpi.com

Carvacrol's hydrophobic nature allows it to easily partition into and disrupt the lipid bilayer of bacterial cell membranes. frontiersin.orgresearchgate.net This interaction leads to a cascade of disruptive events:

Increased Permeability: Carvacrol increases membrane fluidity and permeability, causing the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins. mdpi.comnih.gov

Membrane Disintegration: It can disintegrate the outer membrane of Gram-negative bacteria, releasing lipopolysaccharides (LPS). core.ac.uk

Structural Damage: Electron microscopy studies have revealed severe morphological changes in bacteria exposed to carvacrol, including rupture of the plasma membrane, cell shrinkage, and condensation of cytoplasmic contents. researchgate.netnih.gov

Organism Observed Effect of Carvacrol on Cell Membrane Reference
Escherichia coli Disruption of membrane integrity, release of cellular materials, membrane depolarization. frontiersin.org
Aeromonas hydrophila Dramatic changes in cell membrane permeability, rupture of plasma membrane, cell collapse. researchgate.netnih.gov
Gram-negative bacteria Disintegration of the outer membrane, increased permeability to ATP. core.ac.uk
General Bacteria Destabilization of the cytoplasmic membrane, disruption of proton motive force. nih.govcore.ac.uk

Therefore, while this compound itself is likely membrane-impermeable, its activation in specific microenvironments releases a potent membrane-disrupting agent.

The presence of this compound in a microbial environment presents a dual interaction. Firstly, the glucuronic acid moiety can serve as a carbon source for bacteria that possess β-glucuronidase, potentially influencing their metabolic activity. whiterose.ac.uk However, the hydrolysis of the conjugate releases carvacrol, a potent antimicrobial agent with a significant inhibitory effect on microbial metabolism and growth. mdpi.comfrontiersin.orgmdpi.com

The primary antimicrobial mechanism of carvacrol is the disruption of the cell membrane, which in turn inhibits essential metabolic processes. By compromising the membrane, carvacrol dissipates the proton motive force, which is critical for ATP synthesis and active transport. nih.govcore.ac.uk This leads to a depletion of cellular energy and ultimately cell death. mdpi.com

The efficacy of carvacrol against a wide range of pathogenic bacteria has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Bacterial Species Minimum Inhibitory Concentration (MIC) of Carvacrol Reference
Streptococcus mutans 93.4 µg/mL nih.gov
Streptococcus sanguinis 93.4 µg/mL nih.gov
Listeria monocytogenes 250 µg/mL nih.gov
Uropathogenic Escherichia coli 450 µg/mL frontiersin.org
Staphylococcus aureus 125 µg/mL nih.gov
Pseudomonas aeruginosa 5 mg/mL (free), 1.25 mg/mL (microcapsuled) nih.gov
Klebsiella pneumoniae (multidrug-resistant) 130-260 mg/L mdpi.com
Helicobacter pylori 0.04 g/L (Minimum Bactericidal Concentration) researchgate.net
Aeromonas hydrophila 100 µg/mL mdpi.com

The targeted release of carvacrol from its glucuronide conjugate could be particularly effective against β-glucuronidase-producing pathogens in the gut. These organisms would essentially trigger their own demise by attempting to metabolize the glucuronide, releasing the antibacterial carvacrol in their immediate vicinity. This suggests a potential application for this compound in modulating the gut microbiota by selectively targeting bacteria with this specific enzymatic capability.

Structural Elucidation and Conformational Analysis of Carvacrol β D Glucuronide

Definitive Structural Characterization using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including Carvacrol-β-D-glucuronide. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms within the molecule can be determined. While specific experimental data for this compound is not widely available in public databases, its structure can be confidently predicted based on the well-established spectral data of its constituent parts: carvacrol (B1668589) and β-D-glucuronic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display characteristic signals for both the carvacrol and the glucuronide moieties. The aromatic protons of the carvacrol ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups, while the methyl group attached to the aromatic ring would present as a singlet. The anomeric proton of the glucuronic acid moiety is a key diagnostic signal, expected to appear as a doublet around δ 4.5-5.5 ppm, with a coupling constant indicative of a specific stereochemical arrangement. The remaining protons of the glucuronic acid ring would resonate in the δ 3.0-4.5 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the carvacrol unit would be observed in the δ 110-160 ppm range, with the oxygen-linked carbon appearing most downfield. The carbons of the isopropyl and methyl groups would resonate in the upfield region. For the glucuronic acid part, the anomeric carbon (C-1') signal is particularly important and is anticipated around δ 100-105 ppm. The carboxyl carbon (C-6') would be found further downfield, typically in the δ 170-175 ppm range.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the aromatic protons on the carvacrol ring, as well as the coupling network within the glucuronic acid spin system, starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the anomeric proton signal would correlate with the anomeric carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. The key HMBC correlation for confirming the structure of this compound would be between the anomeric proton (H-1') of the glucuronic acid and the oxygen-bearing aromatic carbon (C-2) of carvacrol, definitively establishing the linkage point.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~ 7.1d~ 8.0
H-4~ 6.8d~ 2.0
H-6~ 6.9dd~ 8.0, 2.0
H-7 (CH₃)~ 2.2s-
H-8 (CH)~ 3.0sept~ 7.0
H-9, H-10 (CH₃)₂~ 1.2d~ 7.0
H-1' (Anomeric)~ 5.0d~ 7.5
H-2', H-3', H-4', H-5'3.5 - 4.2m-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1~ 155
C-2~ 125
C-3~ 130
C-4~ 115
C-5~ 148
C-6~ 120
C-7 (CH₃)~ 16
C-8 (CH)~ 34
C-9, C-10 (CH₃)₂~ 24
C-1' (Anomeric)~ 102
C-2', C-3', C-4'72 - 78
C-5'~ 77
C-6' (COOH)~ 172

The stereochemistry of the glycosidic bond is critical and is designated as either α or β. For β-D-glucuronides, the anomeric proton (H-1') is in a trans-diaxial relationship with the adjacent proton (H-2'). This orientation results in a relatively large coupling constant (³J(H-1', H-2')) of approximately 7-8 Hz. This characteristic large coupling constant, observable in the ¹H NMR spectrum, is a definitive indicator of the β-configuration at the anomeric center.

Mass Spectrometric Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for the fragmentation of selected ions to gain structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like glucuronides. In negative ion mode, this compound is expected to readily form a deprotonated molecule [M-H]⁻. This would allow for the accurate determination of its molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, though less commonly used for small molecules like this compound compared to ESI. It could potentially be used, and would also be expected to yield the molecular ion or pseudomolecular ion.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion of this compound would provide valuable structural confirmation. A characteristic and dominant fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a loss of 176.0321 Da. This would result in a fragment ion corresponding to the deprotonated carvacrol aglycone. Further fragmentation of the carvacrol ion could also be observed, providing additional structural information.

Table 3: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Interpretation
325.13149.09176.04[M-H-Glucuronic Acid]⁻
149.09134.0715.02[Carvacrol-H-CH₃]⁻

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) for Three-Dimensional Structure (if available)

To date, there is no publicly available information on the three-dimensional structure of this compound determined by X-ray crystallography or cryo-electron microscopy (Cryo-EM).

X-ray Crystallography: This technique would provide the most precise three-dimensional atomic coordinates of the molecule in its crystalline state. To perform this analysis, a high-quality single crystal of this compound would need to be grown, which can be a challenging process. If successful, the resulting structure would unambiguously confirm the atomic connectivity, stereochemistry of the glucuronic acid, and the conformation of the molecule in the solid state.

Cryo-Electron Microscopy (Cryo-EM): While Cryo-EM is a powerful technique for determining the structure of large biomolecules, it is not typically used for small molecules like this compound.

Should such data become available in the future, it would offer the ultimate confirmation of the structural features elucidated by NMR and MS, and provide valuable insights into the molecule's conformational preferences and intermolecular interactions.

Computational and in Silico Approaches in Carvacrol β D Glucuronide Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to model the interactions between a ligand, such as Carvacrol-β-D-glucuronide, and a target protein. These methods provide detailed information about binding affinities, conformational changes, and the stability of the ligand-protein complex.

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), while its cleavage back to carvacrol (B1668589) is mediated by β-D-glucuronidase. nih.govnih.gov Understanding the interaction of the substrate (carvacrol) and the product (this compound) with these enzymes is crucial for predicting its metabolic profile.

UDP-glucuronosyltransferases (UGTs): Molecular docking studies on the parent compound, carvacrol, help elucidate its binding to various UGT isoforms. For instance, carvacrol has been shown to interact with and inhibit UGT1A9. nih.gov In silico docking simulations can predict the binding energy and key amino acid residues involved in this interaction. Such studies have demonstrated that carvacrol can fit into the active site of bacterial DNA and RNA polymerases with docking scores ranging from -5.1 to -6.9 kcal/mol, and with the fungal enzyme lanosterol (B1674476) 14α-demethylase with a binding energy (ΔG) of -6.3 kcal/mol. nih.gov While specific docking scores for this compound with UGTs are not extensively documented, the methodology allows for the investigation of product inhibition, where the glucuronide might compete with the substrate for the active site. Studies have identified that UGT1A9 is the primary isoform responsible for carvacrol glucuronidation in human liver microsomes, with other isoforms like UGT1A3, UGT1A6, UGT1A7, and UGT2B7 also contributing. nih.gov

β-D-glucuronidase: This enzyme, particularly abundant in gut bacteria, can hydrolyze this compound, releasing the active aglycone (carvacrol). nih.gov This process is significant for the enterohepatic recirculation of carvacrol. Molecular docking can be employed to model the binding of this compound within the active site of β-D-glucuronidase, predicting its susceptibility to hydrolysis. The binding affinity and orientation within the enzyme's catalytic pocket are key determinants of the reaction rate.

Table 1: Examples of Molecular Docking Studies with Carvacrol and Relevant Enzymes

LigandTarget EnzymePredicted Binding Energy (kcal/mol)Key Findings
CarvacrolDNA Polymerase-5.1 to -6.9Potential inhibition of bacterial replication. nih.gov
CarvacrolRNA Polymerase-5.1 to -6.9Potential inhibition of bacterial transcription. nih.gov
CarvacrolLanosterol 14α-demethylase-6.3Potential to hinder fungal growth. nih.gov
CarvacrolmTOR ReceptorNot specified, but strong affinity notedPotential target for anticancer effects. nih.gov
CarvacrolVarious human proteins (e.g., DPP4, INSR, PPARG)-3.5 to -7.9Potential anti-diabetic activity. nih.gov

The three-dimensional structure and stability of this compound are critical for its interaction with enzymes and transporters.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of molecules over time. nih.gov Simulations of carvacrol have shown it maintains a stable dynamic behavior over 100 nanoseconds. nih.govmdpi.com For this compound, MD simulations can be used to assess the stability of its conformation in aqueous solution and its stability when bound to a protein. Parameters such as the root-mean-square deviation (RMSD) are calculated to measure conformational stability; stable RMSD values suggest the ligand maintains a consistent conformation within the binding site. mdpi.com The stability of the complex is crucial for its biological function and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucuronide Derivatives

QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new compounds based on their structural features.

QSAR models can be developed to predict the metabolic fate of compounds, including their likelihood of undergoing glucuronidation. By analyzing a dataset of known UGT substrates, a model can be built that identifies key structural features (descriptors) associated with this metabolic pathway. These descriptors can include electronic properties, steric factors, and hydrophobicity. For a new compound like a carvacrol derivative, its descriptors can be calculated and fed into the model to predict whether it will be a substrate for UGTs and, therefore, form a glucuronide conjugate. This approach helps in the early assessment of the metabolic profile of novel compounds.

QSAR models are widely used to correlate structural parameters with biological activities such as antimicrobial or antioxidant effects. nih.govnih.gov For a series of glucuronide derivatives, a QSAR model could be developed to understand how modifications to either the aglycone or the glucuronic acid part of the molecule affect a specific biological endpoint. For example, a model could correlate descriptors like molecular weight, polar surface area, and specific functional groups with the inhibitory activity of the glucuronides against a particular enzyme. Such models are valuable for designing derivatives with enhanced or desired activities. researchgate.net

Table 2: Key Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExamplesRelevance to this compound
Topological Connectivity indices, Shape indicesDescribes the atomic arrangement and size of the molecule.
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesRelates to the molecule's reactivity and ability to form intermolecular bonds.
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA)Predicts membrane permeability, solubility, and overall bioavailability.
Steric Molecular volume, Molar refractivityDescribes the bulk and shape of the molecule, influencing binding to enzyme active sites.

In Silico Prediction of Metabolic Pathways and Metabolite Structures

Predicting the metabolic pathways of a compound is a critical step in drug discovery and development. In silico tools and platforms can predict the likely metabolic transformations a molecule will undergo. For carvacrol, these tools can predict that its phenolic hydroxyl group is a prime site for Phase II conjugation reactions, including glucuronidation. researchgate.netresearchgate.net

Software programs can simulate the interaction of a substrate with a panel of metabolic enzymes (like UGTs and sulfotransferases) to predict the most probable metabolites. These programs use databases of known metabolic reactions and rule-based systems to forecast the metabolic products. For carvacrol, such systems would predict the formation of Carvacrol-O-glucuronide and Carvacrol-O-sulfate as major metabolites. Furthermore, these tools can generate the 2D or 3D structure of the predicted metabolite, this compound, which can then be used for further in silico analyses, such as molecular docking or QSAR studies. nih.govnih.gov

Advanced Research Applications and Future Directions

Carvacrol-β-D-glucuronide as a Research Tool

The specific formation and cleavage of this compound make it an excellent candidate for various research applications, from studying enzyme kinetics to serving as a standard in metabolic profiling.

The biotransformation of carvacrol (B1668589) into its glucuronide conjugate is a process catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. Research has identified that several UGT isoforms are involved in the glucuronidation of carvacrol in the liver and intestines. nih.gov Specifically, UGT1A9 is the major isozyme responsible for this process in human liver microsomes, while UGT1A7 plays a significant role in human intestinal microsomes. nih.gov Other isoforms, including UGT1A3, UGT1A6, and UGT2B7, also contribute to the formation of this compound. nih.gov This specificity makes carvacrol a useful probe substrate to determine the activity of these particular UGT isoforms in various experimental settings.

Conversely, the hydrolysis of this compound back to its aglycone form, carvacrol, is catalyzed by β-D-glucuronidase. This process is crucial for the enterohepatic recirculation of compounds and can lead to the localized reactivation of a substance. ucc.ie The deconjugation of glucuronides by β-D-glucuronidase is a critical area of study, particularly in understanding the bioactivity of dietary polyphenols and drugs at specific tissue sites like bone or within the gut microbiota. nih.govnih.gov Synthetic glucuronides, such as this compound, serve as valuable model substrates to investigate the activity, kinetics, and substrate specificity of β-D-glucuronidases from various sources, including different bacterial species within the human gut. whiterose.ac.ukresearchgate.net Using this compound allows researchers to screen for bacterial strains with high deconjugation activity or to assess how different conditions affect this enzymatic process. whiterose.ac.uk

Table 1: UGT Isoforms Involved in Carvacrol Glucuronidation

UGT IsoformPrimary Location of ActivitySignificance
UGT1A9LiverMajor isozyme for hepatic carvacrol glucuronidation nih.gov
UGT1A7IntestineMajor isozyme for intestinal carvacrol glucuronidation nih.gov
UGT1A6Liver, IntestineContributes to carvacrol glucuronidation nih.gov
UGT1A3Liver, IntestineContributes to carvacrol glucuronidation nih.gov
UGT2B7Liver, IntestineContributes to carvacrol glucuronidation nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for discovering biomarkers related to health and disease. mdpi.com Glucuronides are a significant class of metabolites found in biofluids like plasma and cerebrospinal fluid, and their profiling can provide insights into metabolic pathways and xenobiotic exposure. researchgate.net In this context, this compound has potential as a specific biomarker for the intake and metabolism of carvacrol, a compound found in oregano and thyme. nih.govnih.gov Identifying and quantifying this specific glucuronide in serum or urine could serve as a reliable indicator of dietary exposure to carvacrol-rich foods or essential oils. nih.gov

Furthermore, to ensure the accuracy and reliability of metabolomic analyses, well-characterized reference standards are essential. Purified this compound can serve as such a standard for its identification and quantification in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The availability of a reference standard is crucial for validating analytical methods and for conducting comparative studies across different populations or interventions. This allows for precise measurement of how carvacrol is processed in the body, which can be relevant in studies of nutrition, toxicology, and drug metabolism.

Strategies for Modulating Glucuronidation and Deconjugation of Carvacrol

Controlling the extent and location of carvacrol's metabolic conversion is a key area of research. By modulating the enzymes responsible for its glucuronidation (UGTs) and deconjugation (β-D-glucuronidase), it may be possible to influence the bioavailability and activity of carvacrol.

The activity of UGT enzymes can be altered by various compounds, leading to potential drug-drug or herb-drug interactions. nih.gov Investigating these interactions is critical for predicting the metabolic fate of carvacrol when co-administered with other substances. Carvacrol itself has been shown to inhibit the activity of UGT1A9, the primary enzyme responsible for its own glucuronidation in the liver. nih.gov This self-inhibition is noncompetitive when propofol (B549288) is used as the substrate. nih.gov

Numerous other compounds are known to inhibit or induce UGTs, which could theoretically affect the rate of this compound formation. For instance, drugs like diclofenac (B195802) are known inhibitors of UGT1A9, while flavonoids such as apigenin (B1666066) and luteolin (B72000) can induce UGT1A1 expression. evotec.comresearchgate.net Studying how these and other compounds affect carvacrol glucuronidation can help to understand its metabolic profile in the context of a complex diet or polypharmacy. Regulatory agencies recommend evaluating UGT inhibition as part of in vitro drug-drug interaction studies. evotec.com

Table 2: Examples of Modulators for UGTs Relevant to Carvacrol Metabolism

ModulatorEffectTarget UGT Isoform(s)Reference
CarvacrolInhibitionUGT1A9 nih.gov
DiclofenacInhibitionUGT1A9, UGT2B7 evotec.com
SilybinInhibitionUGT1A1 evotec.com
QuinidineInhibitionUGT1A3 evotec.com
ApigeninInductionUGT1A1 researchgate.net
LuteolinInductionUGT1A1 researchgate.net

The activity of β-D-glucuronidase enzymes, particularly from gut bacteria, can be modulated by various factors, including diet and specific chemical inhibitors. ucc.ie This modulation can control the reactivation of glucuronidated compounds like this compound. The compound D-saccharic acid 1,4-lactone is a well-known inhibitor of β-D-glucuronidase and is often used in research to prevent the hydrolysis of glucuronides, both in vivo and ex vivo. nih.govresearchgate.net Other compounds, such as certain flavonoids like myricetin, have also been identified as potent inhibitors. researchgate.net

Conversely, certain metal ions like Mg²⁺ can act as activators for some forms of the enzyme. researchgate.net Exploring these modulators in the context of this compound can be a strategy to either enhance or suppress the release of active carvacrol in specific bodily compartments, such as the gastrointestinal tract. This could be leveraged to study the localized biological effects of carvacrol, which possesses known antimicrobial and anti-inflammatory properties. nih.govffhdj.comffhdj.com

Unexplored Biological Roles and Mechanistic Nuances of this compound

While this compound is often considered an inactive metabolite destined for excretion, this view may be an oversimplification. The dynamic interplay between glucuronidation and deconjugation suggests that the conjugate could have more complex biological roles. One significant unexplored area is its potential function as a "pro-drug" or transport form of carvacrol. After absorption and hepatic glucuronidation, the water-soluble this compound can circulate in the bloodstream and be delivered to various tissues.

In tissues or microenvironments with high β-D-glucuronidase activity, such as certain tumors, sites of inflammation, or the gut lumen, the conjugate could be cleaved to release the bioactive carvacrol locally. ucc.ie This site-specific reactivation is a known mechanism for other polyphenols, such as curcumin, where β-D-glucuronidase in bone marrow facilitates its deconjugation and subsequent anti-resorptive effects. nih.govnih.gov Given carvacrol's reported anticancer and anti-inflammatory activities, investigating whether a similar mechanism applies could open new avenues for targeted therapeutic strategies. nih.govresearchgate.netrsc.org

Further research is needed to understand the transport of this compound across cell membranes and its tissue-specific distribution. It is also unknown whether the glucuronide conjugate itself possesses any intrinsic biological activity, independent of its conversion back to carvacrol. Mechanistic studies are required to determine if this compound can interact directly with cellular receptors, transporters, or other proteins, potentially modulating cellular pathways in ways distinct from its parent compound.

Emerging Technologies in Glycosylation Research and Metabolite Analysis

The analysis of glucuronidated metabolites like this compound presents unique analytical challenges due to their increased hydrophilicity and potential instability compared to the parent aglycone. researchgate.netnih.gov However, recent technological advancements are enabling more precise and sensitive detection and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of glucuronide conjugates. researchgate.net Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, offer exceptional sensitivity and selectivity. nih.gov These technologies allow for the direct measurement of this compound in complex biological matrices like plasma and urine, circumventing the need for enzymatic hydrolysis which was a common, but sometimes inefficient, prerequisite in older methods. researchgate.netscispace.com Tandem mass spectrometry (MS/MS) is particularly crucial, providing structural information through fragmentation patterns, which helps to confirm the identity of the metabolite and distinguish it from potential isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, particularly for unambiguous structure elucidation. acs.org While less sensitive than MS, NMR provides definitive information on the exact site of glucuronidation on the carvacrol molecule. Techniques like HPLC-NMR, which couples the separation power of HPLC with the structural information from NMR, can be used to directly identify and characterize glucuronide isomers in complex mixtures like urine without extensive purification. nih.gov This is particularly valuable for studying potential acyl migration in glucuronide conjugates, a phenomenon that can alter their biological properties. acs.orgnih.gov

Emerging Glycomics Technologies also contribute to the broader understanding of glycosylation processes. While glycomics typically focuses on complex glycans on proteins and lipids, the analytical platforms it employs are relevant. creative-proteomics.comnih.gov Technologies such as advanced capillary electrophoresis and specialized microarrays can be adapted for high-throughput screening of glycosylated small molecules. creative-proteomics.com Furthermore, the development of novel ionization techniques in mass spectrometry, like Matrix-Assisted Laser Desorption/Ionization (MALDI), enhances the ability to analyze a wide range of glycoconjugates, which could be applied to metabolites like this compound. creative-proteomics.comtissue-bank.com

The table below summarizes key emerging analytical technologies applicable to this compound research.

Table 1: Emerging Analytical Technologies for this compound Analysis

Technology Application Advantages
UHPLC-HRMS/MS Detection and quantification in biological fluids High sensitivity, high selectivity, structural confirmation. researchgate.netnih.gov
HPLC-NMR Unambiguous structure elucidation Definitive identification of isomers and conjugation site. acs.orgnih.gov
Advanced Capillary Electrophoresis High-throughput analysis Fast separation, suitable for charged molecules. creative-proteomics.com
MALDI-TOF MS High-throughput screening Rapid analysis, tolerance to some sample impurities. creative-proteomics.comtissue-bank.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.